1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17890412
InChI: InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-7-9(18)5-4-8(12)6-13(17)19/h1-5,7,18H,6H2
SMILES:
Molecular Formula: C14H9Cl2NO2
Molecular Weight: 294.1 g/mol

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one

CAS No.:

Cat. No.: VC17890412

Molecular Formula: C14H9Cl2NO2

Molecular Weight: 294.1 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one -

Specification

Molecular Formula C14H9Cl2NO2
Molecular Weight 294.1 g/mol
IUPAC Name 1-(2,6-dichlorophenyl)-6-hydroxy-3H-indol-2-one
Standard InChI InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-7-9(18)5-4-8(12)6-13(17)19/h1-5,7,18H,6H2
Standard InChI Key QMVLCZBRUZGSPU-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=C(C=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₉Cl₂NO₂, with a molecular weight of 294.14 g/mol . Its IUPAC name is 1-(2,6-dichlorophenyl)-6-hydroxy-1,3-dihydro-2H-indol-2-one, reflecting the dichlorophenyl moiety at position 1 and the hydroxyl group at position 6 of the indolinone scaffold. The planar structure enables π-π stacking interactions, while the chlorine atoms and hydroxyl group contribute to its polarity and hydrogen-bonding capacity .

Synonyms and Registry Numbers

  • CAS Registry: 30267-40-4 (primary) , 1173794-86-9 (alternative)

  • Synonyms:

    • 2-Indolinone,1-(2,6-dichlorophenyl)-5-hydroxy- (8CI)

    • 1-(2,6-Dichlorophenyl)-5-hydroxy-2-indolinone

Synthesis and Optimization

Improved Methodologies

A patent-pending approach (CN105037241B) revolutionized synthesis by employing thionyl chloride (SOCl₂) as a coupling agent :

  • Reaction Setup: Diclofenac is dissolved in an organic solvent (e.g., tetrahydrofuran) and treated with SOCl₂ at room temperature.

  • Mechanism: SOCl₂ facilitates the cyclization of diclofenac’s carboxylic acid group into the indolinone core via nucleophilic acyl substitution.

  • Yield: 90–95%, a significant improvement over EDC-based methods .

Advantages:

  • Eliminates expensive carbodiimide reagents.

  • Simplified purification (filtration and washing suffice) .

Physicochemical Properties

Key Physical Parameters

PropertyValueSource
Density1.511 g/cm³
Boiling Point517.7°C at 760 mmHg
Flash Point266.9°C
LogP (Partition Coefficient)3.98
Polar Surface Area40.54 Ų

The high LogP value indicates lipophilicity, suggesting favorable membrane permeability. The polar surface area aligns with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural modifications could yield derivatives with improved COX-2 selectivity .

  • Anticancer Agents: Dimerization or functionalization at C3/C5 positions may enhance cytotoxicity .

Material Science

Its aromaticity and halogen content make it a candidate for:

  • Organic Semiconductors: Charge-transfer complexes with electron-deficient moieties.

  • Ligands in Catalysis: Coordination with transition metals for cross-coupling reactions.

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